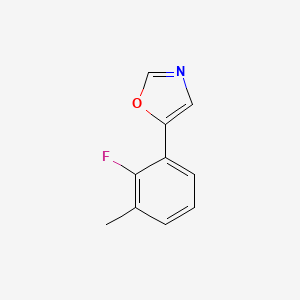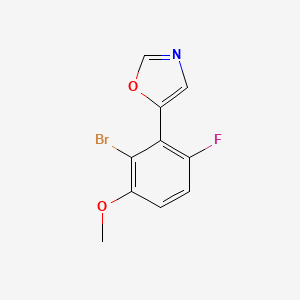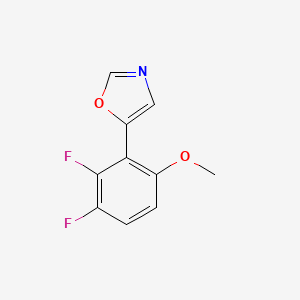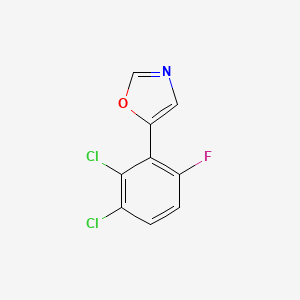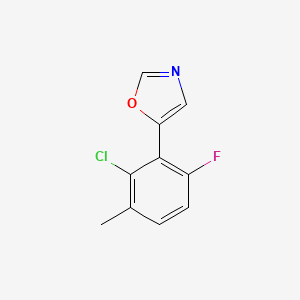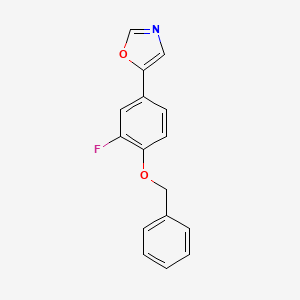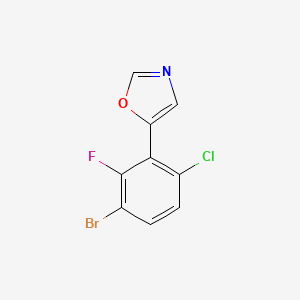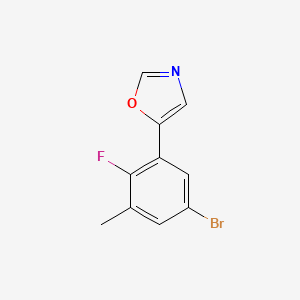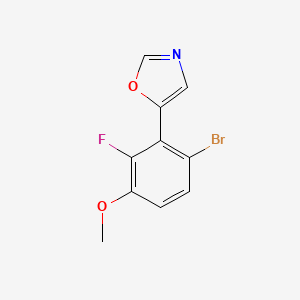
5-(2-fluoro-6-(trifluoromethyl)phenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-fluoro-6-(trifluoromethyl)phenyl)oxazole is a fluorinated heterocyclic compound with the molecular formula C10H5F4NO and a molecular weight of 231.15 g/mol . This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoro-6-(trifluoromethyl)phenyl)oxazole can be achieved through several methods. One common approach involves the incorporation of fluorine atoms or fluoroalkyl groups into the oxazole ring. For example, the selective C(5) lithiation of 2-substituted oxazole followed by treatment with electrophiles such as N-fluorobenzenesulfonimide can introduce fluorine atoms into the oxazole core . Another method involves the radical trifluoromethylation of benzene derivatives using CF3I and the Fenton reagent, which includes FeSO4 or ferrocene and H2O2 as catalysts in dimethylsulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-fluoro-6-(trifluoromethyl)phenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as cyanide anion and primary alcohols in the presence of triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 5-fluoro-4-(trifluoromethyl)oxazole with cyanide anion followed by reduction with LiAlH4 can yield 5-aminomethyl-4-trifluoromethyl-2-phenyloxazole .
Aplicaciones Científicas De Investigación
5-(2-fluoro-6-(trifluoromethyl)phenyl)oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential biological activities, such as antiviral and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(2-fluoro-6-(trifluoromethyl)phenyl)oxazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-fluoro-5-(trifluoromethyl)phenyl isocyanate: A fluorinated building block used in the preparation of ureas from amines.
5-(2-fluoro-5-(trifluoromethyl)phenyl)oxazole: Another fluorinated oxazole with similar structural features.
Uniqueness
5-(2-fluoro-6-(trifluoromethyl)phenyl)oxazole is unique due to the specific positioning of the fluorine atom and the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure distinguishes it from other similar compounds and makes it a valuable subject for further research .
Propiedades
IUPAC Name |
5-[2-fluoro-6-(trifluoromethyl)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-7-3-1-2-6(10(12,13)14)9(7)8-4-15-5-16-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMGPNBMHUUFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CN=CO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
